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Compound of Interest

Compound Name:
2-Bromo-4-fluoro-5-

methylbenzonitrile

Cat. No.: B1360010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 2-Bromo-4-fluoro-5-methylbenzonitrile (CAS No. 916792-07-9). Due to

the limited availability of public experimental spectra for this specific molecule, this document

presents predicted data based on established spectroscopic principles and computational

models. Detailed, generalized experimental protocols for acquiring such data are also provided

to guide researchers in their analytical endeavors.

Compound at a Glance
IUPAC Name: 2-Bromo-4-fluoro-5-methylbenzonitrile

Molecular Formula: C₈H₅BrFN

Molecular Weight: 214.04 g/mol

Chemical Structure:

(Note: A proper chemical structure image would be inserted here in a full document)

Predicted Spectral Data
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The following tables summarize the predicted spectroscopic data for 2-Bromo-4-fluoro-5-
methylbenzonitrile. These predictions are derived from computational algorithms and serve

as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~ 7.75 d ~ 8.5 1H H-6

~ 7.20 d ~ 6.0 1H H-3

~ 2.45 s - 3H -CH₃

Note: Chemical shifts are estimates and may vary based on experimental conditions. The

multiplicity of H-6 is a doublet due to coupling with the adjacent fluorine atom (⁴J H-F). The

multiplicity of H-3 is a doublet due to coupling with the fluorine atom (³J H-F).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 162 (d, J ≈ 255 Hz) C-4

~ 138 (d, J ≈ 4 Hz) C-6

~ 135 (d, J ≈ 9 Hz) C-5

~ 117.5 C-1

~ 116.5 (d, J ≈ 22 Hz) C-3

~ 115.5 -CN

~ 105 (d, J ≈ 25 Hz) C-2

~ 14.5 -CH₃

Note: Carbons in proximity to the fluorine atom are expected to exhibit splitting (doublets, d)

with characteristic C-F coupling constants.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1360010?utm_src=pdf-body
https://www.benchchem.com/product/b1360010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Predicted FT-IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3080 Weak Aromatic C-H Stretch

~ 2930 Weak Methyl C-H Stretch

~ 2230 Medium-Strong C≡N (Nitrile) Stretch

~ 1600, 1480 Medium Aromatic C=C Bending

~ 1250 Strong C-F Stretch

~ 880 Strong C-H Out-of-plane Bending

~ 650 Medium C-Br Stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Relative Intensity (%) Assignment

213/215 100 [M]⁺ (Molecular Ion)

134 80 [M - Br]⁺

107 40 [M - Br - HCN]⁺

Note: The presence of bromine will result in a characteristic isotopic pattern for the molecular

ion and any bromine-containing fragments, with peaks at m/z and m/z+2 in an approximate 1:1

ratio.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-15 mg of 2-Bromo-4-fluoro-5-
methylbenzonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply a line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C).

Perform Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory or a sample press for KBr pellets.

Procedure (ATR Method):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount of the solid 2-Bromo-4-fluoro-5-
methylbenzonitrile sample directly onto the ATR crystal.

Pressure Application: Apply firm and even pressure to the sample using the instrument's

pressure arm to ensure good contact with the crystal.

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled

with a Gas Chromatograph (GC-MS).

Procedure:

Sample Introduction: Introduce a dilute solution of the sample into the GC, which separates

the compound from the solvent and any impurities. The compound then enters the mass

spectrometer's ion source.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Bromo-4-fluoro-5-methylbenzonitrile.
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Compound Synthesis & Purification
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A logical workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-fluoro-5-
methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1360010#2-bromo-4-fluoro-5-methylbenzonitrile-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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